2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluoropyrimidine moiety and two methoxy groups attached to the tetrahydroisoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then coupled with the tetrahydroisoquinoline derivative. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are carefully controlled to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control ensures consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyrimidine derivatives: These compounds share the fluoropyrimidine moiety and exhibit similar chemical properties.
Tetrahydroisoquinoline derivatives: These compounds have the tetrahydroisoquinoline core and may have different substituents attached
Uniqueness
2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the fluoropyrimidine and dimethoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16FN3O2 |
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Molecular Weight |
289.30 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H16FN3O2/c1-20-13-5-10-3-4-19(8-11(10)6-14(13)21-2)15-12(16)7-17-9-18-15/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
LWAXQVIPGOWCHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC=C3F)OC |
Origin of Product |
United States |
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